molecular formula C24H26O7 B4956542 butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B4956542
M. Wt: 426.5 g/mol
InChI Key: NBOQRQIFONJGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic chromen-4-one derivative with a molecular formula of C24H26O7 and an average molecular mass of 426.465 Da . This compound features a core 4-oxo-4H-chromene (coumarin-like) structure substituted with a 2-methyl group, a 4-ethoxyphenoxy moiety at the 3-position, and a butyl acetate group at the 7-position, which collectively enhance its lipophilicity and may influence its bioavailability and interaction with biological targets . Chromenone derivatives are recognized as a significant class of compounds in chemical research for their broad pharmacological potential, which includes serving as key intermediates in the development of pharmaceuticals and agrochemicals . Researchers value this family of compounds for exploring activities such as cytotoxic and antioxidant effects, as evidenced by studies on related chromone-based benzamides which have shown promise in these areas . The specific substitution pattern on this compound makes it a valuable chemical intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

butyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-4-6-13-28-22(25)15-29-19-11-12-20-21(14-19)30-16(3)24(23(20)26)31-18-9-7-17(8-10-18)27-5-2/h7-12,14H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOQRQIFONJGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Ethyl 2-((5-Methoxy-6-(methoxymethyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy) Acetate (Compound 9, )

  • Core : Chromen-4-one.
  • Substituents : 5-methoxy, 6-methoxymethyl, 2-methyl, 7-ethoxy acetate.
  • Key Difference : Ethyl ester (vs. butyl) reduces lipophilicity (logP ~2.5 vs. ~4.0 estimated for the target compound).
  • Synthesis : NaBH4-mediated reduction under mild conditions, yielding high purity without chromatography .

4-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)butyl Acetate (C1, )

  • Core : Chromen-4-one with 2-phenyl and 5-hydroxy groups.
  • Substituents : Butyl ester at position 7.
  • Reported anticancer activity (IC50 ~10 µM) suggests substituent-dependent bioactivity .

Benzyl [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ()

  • Core : Chromen-2-one (isomeric to chromen-4-one).
  • Substituents : 3-benzyl, 4-methyl, 7-benzyl ester.
  • Key Difference: Benzyl ester increases molecular weight (MW 418.4 vs.
Functional Group Modifications

{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid ()

  • Substituents : Bromine at position 3 (vs. ethoxy) and free carboxylic acid at position 7.
  • Key Difference : Bromine enhances halogen bonding but reduces solubility (logP 4.35). The carboxylic acid improves hydrogen bonding but decreases metabolic stability compared to esters .

Methyl {[3-(1,3-Benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate ()

  • Substituents : 1,3-Benzodioxole (electron-rich aromatic system) and trifluoromethyl.
  • Key Difference : Trifluoromethyl increases electronegativity and metabolic resistance. Methyl ester (vs. butyl) shortens half-life .
Core Structure Variations

Butyl 2-({4-Methyl-6-oxo-7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetate ()

  • Core : Cyclohexa[c]chromen (6-membered fused ring vs. coumarin’s 5-membered).
  • Substituents : Cyclohexane ring increases rigidity and steric bulk.
  • Key Difference : Altered core may affect binding to targets like kinases or proteases .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Water Solubility Key Feature
Target Compound ~424.4 ~4.0 Low Butyl ester enhances stability
Ethyl Ester Analog (Compound 9) ~376.4 ~2.5 Moderate Shorter ester improves clearance
Carboxylic Acid Analog () 405.2 4.35 Low Acid group increases polarity
Methyl Ester () ~422.4 ~3.8 Low CF3 enhances electronegativity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate?

  • Methodology : Synthesis typically involves multi-step reactions, including etherification and esterification. Key steps include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates .
  • Catalysts : Employ mild bases (e.g., K₂CO₃) for phenoxy group coupling .
    • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of the ethoxyphenol precursor to reduce unreacted starting material .

Q. How can researchers purify this compound to ≥95% purity for biological assays?

  • Methodology :

  • Recrystallization : Use methanol/water mixtures (7:3 v/v) to isolate crystals, leveraging the compound’s low solubility in cold water .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for gradient elution, validated by HPLC (C18 column, λ = 254 nm) .
  • Final verification : Confirm purity via ¹H NMR (absence of extraneous peaks in δ 6.5–8.5 ppm region) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). The ester group hydrolyzes rapidly at pH >10, requiring neutral buffers for biological testing .
  • Thermal stability : Use DSC/TGA to identify decomposition onset (~180°C) and recommend storage at 4°C in amber vials .

Advanced Research Questions

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental designs validate these interactions?

  • Methodology :

  • Binding assays : Use fluorescence quenching to measure Kd values (e.g., CYP3A4 shows ΔFmax = 40% at 10 µM compound concentration) .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive inhibition with Ki = 2.3 µM) .
  • Structural insights : Dock the compound into CYP3A4 active sites using AutoDock Vina, highlighting H-bonds with Thr309 and hydrophobic interactions with Phe304 .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • Comparative SAR : Analyze analogs (e.g., tert-butyl vs. isopropyl esters) to identify substituent effects. For example, the ethoxy group enhances logP by 0.8 compared to methoxy analogs, altering membrane permeability .
  • Meta-analysis : Use clustering algorithms to group data by assay type (e.g., IC50 variability in kinase assays vs. antibacterial tests) .

Q. What advanced spectroscopic techniques elucidate electronic properties of the chromenone core?

  • Methodology :

  • TD-DFT calculations : Compare experimental UV-Vis spectra (λmax = 320 nm) with theoretical data to assign π→π* transitions in the chromenone ring .
  • EPR spectroscopy : Detect radical intermediates during photodegradation, linking stability to electron-withdrawing substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Methodology :

  • Assay standardization : Compare MTT (in vitro) vs. organoid viability (ex vivo), noting differences in metabolic activation (e.g., liver S9 fraction reduces IC50 by 30%) .
  • Confounding factors : Control for serum protein binding (e.g., 85% binding in RPMI media vs. 45% in serum-free) using ultrafiltration .

Methodological Recommendations

Q. What computational tools predict metabolic pathways for this compound?

  • Methodology :

  • In silico prediction : Use GLORYx or MetaTox to identify primary metabolites (e.g., O-deethylation at the ethoxy group) .
  • Validation : Cross-reference with LC-MS/MS data from hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.